Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is a complex organic compound with the molecular formula C10HCl7S. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pentachlorophenyl group. Thiophene derivatives are known for their aromatic properties and are widely used in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 3,4-dichloro-2-(pentachlorophenyl)-, typically involves several key reactions:
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to the formation of aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in the large-scale synthesis of thiophene compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while substitution reactions can produce various halogenated or nitrated thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler analog with the formula C4H4S, known for its aromatic properties and use in organic synthesis.
2,3-Dichlorothiophene: Another chlorinated thiophene derivative with similar chemical properties.
Pentachlorophenylthiophene: A compound with a similar pentachlorophenyl group but different substitution pattern on the thiophene ring.
Uniqueness
Thiophene, 3,4-dichloro-2-(pentachlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61209-01-6 |
---|---|
Molekularformel |
C10HCl7S |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
3,4-dichloro-2-(2,3,4,5,6-pentachlorophenyl)thiophene |
InChI |
InChI=1S/C10HCl7S/c11-2-1-18-10(4(2)12)3-5(13)7(15)9(17)8(16)6(3)14/h1H |
InChI-Schlüssel |
VXQCZIBWJJLLMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.